2-Methoxy-6-methylpyrazine
Overview
Description
2-Methoxy-6-methylpyrazine is an organic compound with the molecular formula C6H8N2O. It belongs to the class of methoxypyrazines, which are known for their distinctive odors. This compound is often found in nature and is known for its contribution to the aroma of various foods and beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-methylpyrazine can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrazine with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 2-methylpiperazine. This method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different alkylated pyrazines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Alkylated pyrazines.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in the aroma profile of various plants and its interaction with biological receptors.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the modulation of sensory perception.
Industry: It is used as a flavoring agent in the food and beverage industry due to its distinctive aroma.
Mechanism of Action
The mechanism of action of 2-methoxy-6-methylpyrazine involves its interaction with olfactory receptors in the nasal cavity. These receptors are part of the G-protein coupled receptor family, which, upon activation by the compound, initiate a signal transduction pathway leading to the perception of smell. The specific molecular targets include various olfactory receptor proteins .
Comparison with Similar Compounds
2-Methylpyrazine: Similar in structure but lacks the methoxy group.
2,6-Dimethylpyrazine: Contains an additional methyl group compared to 2-methoxy-6-methylpyrazine.
2-Ethyl-5-methylpyrazine: Has an ethyl group instead of a methoxy group.
Uniqueness: this compound is unique due to its methoxy group, which significantly influences its odor profile and chemical reactivity. This makes it particularly valuable in flavor and fragrance applications .
Properties
IUPAC Name |
2-methoxy-6-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-4-6(8-5)9-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDVJLOKNIAHPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878916 | |
Record name | PYRAZINE, 2-METHOXY-6-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
170.00 to 171.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methoxy-6-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2882-21-5 | |
Record name | 2-Methoxy-6-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2882-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-methylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-methoxy-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | PYRAZINE, 2-METHOXY-6-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-6-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXY-6-METHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18565KT6V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methoxy-6-methylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040143 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the methyl group's position in the structure of 2-methoxy-3-methylpyrazine?
A1: Research indicates that the position of the methyl group relative to the methoxy group in 2-methoxy-3-methylpyrazine plays a crucial role in its fragmentation pattern during mass spectrometry. Specifically, the presence of the methyl group at the 3-position, adjacent to the methoxy group, enables a skeletal rearrangement in the molecular ion, leading to the loss of a water molecule (H₂O) []. This fragmentation pathway is not observed in isomers where the methyl group is located at a different position, such as in 2-methoxy-6-methylpyrazine []. This suggests a unique interaction between the adjacent methoxy and methyl groups influences the compound's stability and reactivity under specific conditions.
Q2: Has 2-methoxy-3-methylpyrazine been identified in any natural sources?
A2: Yes, 2-methoxy-3-methylpyrazine is a naturally occurring compound. It has been identified as a key aroma component in certain bacterial strains, notably those belonging to the genera Serratia and Cedecea []. Notably, 2-methoxy-3-methylpyrazine is particularly abundant in odoriferous strains of Serratia, including S. rubidaea, S. odorifera, and S. ficaria []. These findings highlight the role of this compound in the characteristic "potato-like" odor produced by these bacterial species.
Q3: Can the concentration of 2-methoxy-3-methylpyrazine be influenced by food processing techniques?
A3: Yes, food processing techniques can significantly impact the concentration of 2-methoxy-3-methylpyrazine. For instance, drying acid-hydrolyzed rice bran protein concentrate leads to an increase in the concentration of 2-methoxy-3-methylpyrazine []. This suggests that the drying process, potentially through reactions like the Maillard reaction, contributes to the formation and/or concentration of this compound in food products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.